1,2-dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol-5-phosphate)
Overview
Description
1,2-dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol-5-phosphate) is a phosphatidylinositol phosphate, a type of phospholipid that plays a crucial role in cellular signaling and membrane dynamics. This compound is characterized by its structure, which includes two palmitic acid chains esterified to the glycerol backbone, a phosphate group, and an inositol ring with a phosphate group at the 5-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol-5-phosphate) typically involves the esterification of glycerol with palmitic acid, followed by the phosphorylation of the glycerol backbone and the attachment of the inositol ring. The reaction conditions often require the use of catalysts and protective groups to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and phosphorylation processes, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of biotechnological methods, such as enzymatic synthesis, may also be explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,2-dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol-5-phosphate) can undergo various chemical reactions, including:
Oxidation: The inositol ring and fatty acid chains can be oxidized under specific conditions.
Reduction: The phosphate groups can be reduced to form different derivatives.
Substitution: The hydroxyl groups on the inositol ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions include various phosphorylated and substituted derivatives of the original compound, which can have different biological and chemical properties .
Scientific Research Applications
1,2-dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol-5-phosphate) has a wide range of scientific research applications:
Chemistry: Used as a model compound to study lipid behavior and interactions in membranes.
Biology: Plays a role in cellular signaling pathways, particularly those involving phosphoinositides.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent in various diseases.
Industry: Utilized in the formulation of liposomes and other lipid-based delivery systems.
Mechanism of Action
The mechanism of action of 1,2-dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol-5-phosphate) involves its incorporation into cellular membranes, where it participates in signaling pathways by interacting with specific proteins and enzymes. The compound can modulate the activity of these proteins, leading to changes in cellular functions such as growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1,2-dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol-3-phosphate): Similar structure but with the phosphate group at the 3-position.
1,2-dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol-4-phosphate): Similar structure but with the phosphate group at the 4-position.
Uniqueness
1,2-dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol-5-phosphate) is unique due to its specific positioning of the phosphate group, which influences its interaction with cellular proteins and its role in signaling pathways. This specificity can lead to distinct biological effects compared to its analogs .
Properties
IUPAC Name |
[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(1R,2R,3R,4R,5S,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H80O16P2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)53-31-33(55-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-54-59(51,52)57-41-38(46)36(44)37(45)40(39(41)47)56-58(48,49)50/h33,36-41,44-47H,3-32H2,1-2H3,(H,51,52)(H2,48,49,50)/t33-,36-,37-,38-,39-,40+,41-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPQTEWIRPXBTC-LNNNXZRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O[C@@H]1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1O)OP(=O)(O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H80O16P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349243 | |
Record name | L-alpha-Phosphatidyl-D-myo-inositol 5-monophosphate, dipalmitoyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
891.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
291527-75-8 | |
Record name | L-alpha-Phosphatidyl-D-myo-inositol 5-monophosphate, dipalmitoyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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